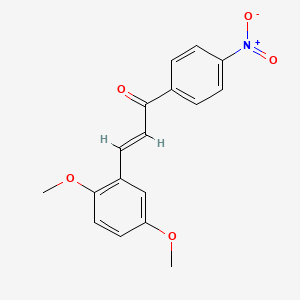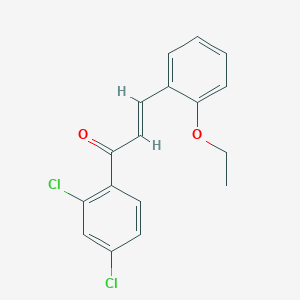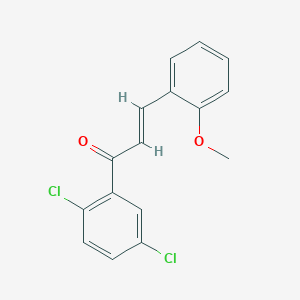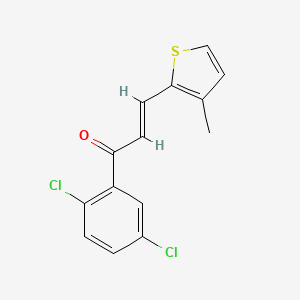
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, otherwise known as 2E-DMMT, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as organosulfur compounds and was first synthesized in the lab in 2020. 2E-DMMT has been studied for its ability to act as an inhibitor of certain enzymes, and its biochemical and physiological effects have been explored in detail.
Scientific Research Applications
2E-DMMT has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2E-DMMT may be useful in the treatment of inflammation and pain. In addition, 2E-DMMT has been studied for its potential applications in the treatment of certain cancers, such as breast cancer.
Mechanism of Action
2E-DMMT acts as an inhibitor of certain enzymes, such as COX-2. It does this by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity leads to a decrease in the production of prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects
2E-DMMT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, which can reduce inflammation and pain. In addition, 2E-DMMT has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2E-DMMT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. Additionally, 2E-DMMT is relatively non-toxic and has a low potential for side effects, making it a safe compound for use in experiments. However, 2E-DMMT has some limitations, such as its relatively low solubility in aqueous solutions and its potential for rapid degradation in certain environments.
Future Directions
There are several potential future directions for 2E-DMMT research. One potential direction is to further explore its potential applications in the treatment of certain cancers, such as breast cancer. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, such as those involved in the production of other hormones or neurotransmitters. Another potential direction is to explore the biochemical and physiological effects of 2E-DMMT in more detail, such as its effects on inflammation and pain pathways. Finally, further research could be done to explore the potential advantages and limitations of 2E-DMMT for lab experiments, such as its solubility and stability.
Synthesis Methods
2E-DMMT is synthesized through a multi-step synthesis process. The first step involves the condensation of 2, 5-dichlorophenol and 3-methylthiophene in the presence of a base and a catalyst. This reaction produces a 1,3-dichloro-2-methylthiophene product. The second step involves the reaction of the 1,3-dichloro-2-methylthiophene with a Grignard reagent to form a 1-chloro-3-methylthiophene intermediate. This intermediate is then reacted with an alkyl halide to form the final product, 2E-DMMT.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)11-8-10(15)2-3-12(11)16/h2-8H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIPAOUSCMJCCX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

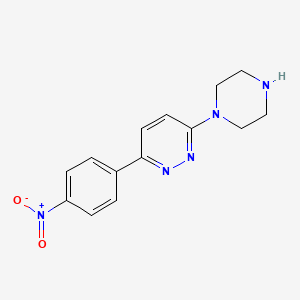

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)





